
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of multiple heterocyclic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 5-methyl-1,3,4-thiadiazole: This can be achieved by cyclization of thiosemicarbazide with acetic anhydride.
Introduction of the piperazine moiety: The 4-methylpiperazine is introduced through nucleophilic substitution reactions.
Thioether formation: The thi
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound derived from the 1,3,4-thiadiazole scaffold. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- Thiadiazole rings : Known for their diverse pharmacological properties.
- Piperazine moiety : Often associated with enhanced biological activity.
- Acetamide linkage : Contributes to the stability and solubility of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 0.28 µg/mL for MCF-7 cells and 9.6 µM for HL-60 cells, indicating potent growth inhibition through mechanisms involving cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 0.28 | G2/M phase arrest |
HepG2 | 9.6 | Apoptosis induction |
Antimicrobial Activity
The compound's antimicrobial properties were also evaluated:
- Inhibition of Bacterial Growth : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like streptomycin and fluconazole .
Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
---|---|---|
S. aureus | 32.6 | 47.5 |
E. coli | 30.0 | 40.0 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit carbonic anhydrase and acetylcholinesterase (AChE), which are critical in various physiological processes .
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells without causing significant cell cycle arrest .
- Interference with DNA Synthesis : It may disrupt RNA and DNA synthesis pathways essential for cancer cell proliferation .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives:
- A study demonstrated that a related thiadiazole derivative showed improved activity against MCF-7 cells when modified with a piperazine ring .
- Another investigation into the structure–activity relationship (SAR) revealed that substituents on the thiadiazole ring significantly influenced both anticancer and antimicrobial properties .
常见问题
Basic Research Questions
Q. What optimized synthetic routes are recommended for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis of structurally similar thiadiazole-acetamide derivatives often involves multi-step reactions. Key steps include:
- Nucleophilic substitution : Reacting a thiol-containing intermediate (e.g., 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol) with a halogenated acetamide precursor (e.g., 2-chloroacetamide derivatives) under reflux in acetone or ethanol with anhydrous potassium carbonate as a base .
- Cyclization : For thiadiazole ring formation, concentrated sulfuric acid or phosphorus pentasulfide (P₂S₅) may be used, though isolation of intermediates can be challenging .
- Monitoring : Track reaction progress via TLC (e.g., chloroform:acetone = 3:1) and purify via recrystallization (ethanol or acetic acid) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR can resolve methyl groups (δ ~1.91 ppm for CH₃), aromatic protons (δ ~7.20–7.94 ppm), and thioether linkages (δ ~3.50–4.50 ppm for SCH₂) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using FAB or ESI-MS .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, and S content .
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
- Methodological Answer :
- Co-crystal Isolation : Co-crystallize intermediates with byproducts (e.g., acetamide and thioacetamide derivatives) to obtain diffraction-quality crystals .
- Refinement with SHELXL : Use SHELX programs for structure solution and refinement, particularly for small-molecule systems. SHELXL’s robust algorithms handle high-resolution data and twinning .
- Validation : Cross-check bond lengths (e.g., C-S = ~1.75 Å) and torsion angles against similar thiadiazole structures .
Advanced Research Questions
Q. How can contradictions in reaction yields during intermediate isolation be resolved?
- Methodological Answer :
- Case Study : In synthesizing N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide, co-crystals of intermediates formed but resisted separation. Solutions include:
- Adjusting solvent polarity (e.g., switching from ethanol to acetic acid) .
- Optimizing reaction time (e.g., 24-hour sulfuric acid treatment vs. shorter durations) .
- Alternative Pathways : Use computational tools (e.g., DFT) to predict thermodynamic stability of intermediates and guide solvent selection .
Q. What computational strategies predict bioactivity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase COX1/2) using AutoDock Vina. Parameterize partial charges with AM1-BCC and validate poses with MD simulations .
- 3D-QSAR Models : Build models using steric, electrostatic, and hydrophobic descriptors from aligned thiadiazole derivatives. Validate with leave-one-out cross-validation (R² > 0.8) .
- ADMET Prediction : Use SwissADME to assess solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .
Q. How can electronic effects of substituents (e.g., 4-methylpiperazinyl) be analyzed to optimize bioactivity?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with biological activity (e.g., IC₅₀) to identify electron-donating/withdrawing groups enhancing potency .
- DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a smaller gap (<4 eV) may indicate higher electrophilicity .
- SAR Studies : Compare analogues with varied substituents (e.g., 4-chlorophenyl vs. 4-methylpiperazinyl) to map critical pharmacophores .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for thiadiazole-acetamide derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., cytotoxicity IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
属性
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7OS3/c1-8-14-15-10(22-8)13-9(20)7-21-12-17-16-11(23-12)19-5-3-18(2)4-6-19/h3-7H2,1-2H3,(H,13,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSJGNNIPMFLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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